molecular formula C13H24N2O3 B7916172 [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid

[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7916172
M. Wt: 256.34 g/mol
InChI Key: ILZFBFIYPGGAOK-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid (CAS: 1353987-79-7) is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol. It features a piperidine ring substituted at the 3-position with an acetylated methyl group and an isopropyl-amino-acetic acid moiety.

Properties

IUPAC Name

2-[(1-acetylpiperidin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(2)15(9-13(17)18)8-12-5-4-6-14(7-12)11(3)16/h10,12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZFBFIYPGGAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Alkylation: The acetylated piperidine is alkylated with isopropylamine to introduce the isopropyl-amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tertiary amines and piperidine/pyrrolidine derivatives. Below is a systematic comparison with structurally related analogs based on available

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Key Substituents Potential Functional Differences
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid (Target) C₁₃H₂₄N₂O₃ Piperidine-3-ylmethyl, isopropyl, acetic acid Baseline for comparison; acetyl and acetic acid groups may enhance solubility and chelation.
[(1-Acetyl-piperidin-2-ylmethyl)-isopropyl-amino]-acetic acid C₁₃H₂₄N₂O₃ Piperidine-2-ylmethyl Altered ring substitution may affect steric hindrance and binding affinity.
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid C₁₃H₂₄N₂O₃ Piperidine-4-ylmethyl Positional isomerism could influence molecular conformation and target interaction efficiency.
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid C₁₂H₂₂N₂O₃ Pyrrolidine ring (5-membered) Smaller ring size may reduce steric bulk but increase rigidity compared to piperidine analogs.
[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid C₁₃H₂₄N₂O₃ Chiral center (R-configuration) Stereochemistry could enhance enantioselective interactions in biological systems.

Key Insights :

Ring Size and Substitution Position: Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs exhibit differences in conformational flexibility. Substitution at the 2-, 3-, or 4-positions of the piperidine ring alters spatial orientation. For example, 3-ylmethyl substitution (target compound) may optimize hydrogen bonding via the acetic acid group compared to 2- or 4-ylmethyl isomers .

The acetyl group on the piperidine nitrogen enhances electron-withdrawing effects, which could stabilize charge interactions in chelation or catalysis .

Stereochemical Effects: Chiral analogs like [((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid may exhibit superior binding specificity in asymmetric synthesis or drug-receptor interactions compared to racemic mixtures .

Biological Activity

[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic compound characterized by its unique piperidine structure combined with an acetic acid moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2, with a molecular weight of 228.29 g/mol. The compound features a piperidine ring that is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes.

Key Mechanisms:

  • Receptor Binding: The compound may bind to muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells .
  • Neurotransmitter Interaction: It has potential effects on neurotransmitter systems, which could impact mood regulation and pain management.
  • Antimicrobial Activity: Initial studies suggest that it may exhibit antibacterial properties against various pathogens .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, show promising anticancer activities. For instance:

  • In vitro studies demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects:

  • It displayed significant activity against Gram-positive and Gram-negative bacteria in disc diffusion assays, indicating its potential as an antimicrobial agent .

Neuropharmacological Effects

Research highlights the compound's potential in neuropharmacology:

  • It may influence pain pathways and mood regulation through interactions with neurotransmitter receptors.

Study 1: Cancer Therapeutics

A study examined the efficacy of this compound in cancer treatment. The results indicated that the compound induced apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival and proliferation.

Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against a panel of bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) effective against E. coli and S. aureus, suggesting its potential as an antibiotic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperidine ring or acetic acid moiety can significantly influence its pharmacological properties.

Compound NameMolecular FormulaKey Features
[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acidC13H24N2O2Different piperidine substitution; potential enantiomeric effects
[(1-Acetyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acidC11H20N2O3Lacks isopropyl group; simpler structure

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